

Phase III Trials Validate Imipenem/Relebactam as a Potent Carbapenem-Resistant Pathogen Fighter

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Compound of Interest

Compound Name: *Relebactam*

Cat. No.: *B15564724*

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A comprehensive analysis of the pivotal RESTORE-IMI Phase III clinical trials demonstrates the robust efficacy and favorable safety profile of imipenem/**relebactam** in treating severe bacterial infections, including those caused by carbapenem-resistant organisms. The findings position this novel antibiotic combination as a critical therapeutic option for patients with limited or no alternative treatments.

Imipenem/**relebactam**, a combination of a well-established carbapenem antibiotic and a novel β -lactamase inhibitor, has been rigorously evaluated in two key Phase III clinical trials: RESTORE-IMI 1 and RESTORE-IMI 2. These studies provide compelling evidence of its clinical utility in treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).

Comparative Efficacy in RESTORE-IMI 1: A Lifeline for Patients with Carbapenem-Nonsusceptible Infections

The RESTORE-IMI 1 trial was a multicenter, randomized, double-blind study that assessed the efficacy and safety of imipenem/**relebactam** versus colistin plus imipenem in patients with infections caused by imipenem-nonsusceptible pathogens^{[1][2][3][4][5]}. This trial was designed

to address a critical unmet medical need in a patient population with high mortality rates and limited therapeutic options.

In the modified microbiologic intent-to-treat (mMITT) population, imipenem/**relebactam** demonstrated a favorable overall response rate of 71% compared to 70% for the colistin plus imipenem arm. Notably, at day 28, the clinical response was significantly higher in the imipenem/**relebactam** group (71%) versus the colistin plus imipenem group (40%). Furthermore, 28-day all-cause mortality was lower in the imipenem/**relebactam** arm (10%) compared to the comparator arm (30%).

A key finding of the RESTORE-IMI 1 trial was the significantly improved safety profile of imipenem/**relebactam**, particularly concerning nephrotoxicity. Treatment-emergent nephrotoxicity was reported in 10% of patients receiving imipenem/**relebactam**, a stark contrast to the 56% observed in the colistin plus imipenem group. This was further supported by analyses using the Kidney Disease Improving Global Outcomes (KDIGO) and Risk, Injury, Failure, Loss, and End-stage Kidney Disease (RIFLE) criteria, which showed a more favorable renal safety profile for imipenem/**relebactam**.

Non-Inferiority Established in RESTORE-IMI 2 for HABP/VABP

The RESTORE-IMI 2 trial was a larger, randomized, double-blind, non-inferiority study that compared the efficacy and safety of imipenem/**relebactam** to piperacillin/tazobactam for the treatment of adults with HABP/VABP. This trial enrolled 537 patients across 113 hospitals in 27 countries.

The primary endpoint of the study was 28-day all-cause mortality in the modified intent-to-treat (MITT) population. Imipenem/**relebactam** was found to be non-inferior to piperacillin/tazobactam, with mortality rates of 15.9% and 21.3%, respectively. The key secondary endpoint, favorable clinical response at early follow-up, also demonstrated non-inferiority, with rates of 61.0% for imipenem/**relebactam** and 55.8% for piperacillin/tazobactam.

The safety profiles of the two treatment arms were comparable. Serious adverse events occurred in 26.7% of patients in the imipenem/**relebactam** group and 32.0% in the piperacillin/tazobactam group. Drug-related adverse events were reported in 11.7% and 9.7% of patients, respectively.

Quantitative Data Summary

The following tables provide a detailed comparison of the primary and secondary endpoints from the RESTORE-IMI 1 and RESTORE-IMI 2 trials.

Table 1: Efficacy and Safety Outcomes from RESTORE-IMI 1 (Imipenem-Nonsusceptible Infections)

Outcome Measure	Imipenem/Relebactam (n=21)	Colistin + Imipenem (n=10)	Treatment Difference (90% CI)
Favorable Overall Response	71%	70%	-27.5 to 21.4
Favorable Clinical Response at Day 28	71%	40%	1.3 to 51.5
28-Day All-Cause Mortality	10%	30%	-46.4 to 6.7
Treatment-Emergent Nephrotoxicity	10%	56%	-
Serious Adverse Events	10%	31%	-
Drug-Related Adverse Events	16%	31%	-

Table 2: Efficacy and Safety Outcomes from RESTORE-IMI 2 (HABP/VABP)

Outcome Measure	Imipenem/Relebactam (n=264)	Piperacillin/Tazobactam (n=267)	Treatment Difference (95% CI)
Day 28 All-Cause Mortality	15.9% (42/264)	21.3% (57/267)	-5.3% (-11.9 to 1.2)
Favorable Clinical Response at Early Follow-up	61.0% (161/264)	55.8% (149/267)	5.0% (-3.2 to 13.2)
Serious Adverse Events	26.7%	32.0%	-
Drug-Related Adverse Events	11.7%	9.7%	-
Adverse Events Leading to Discontinuation	5.6%	8.2%	-

Experimental Protocols

RESTORE-IMI 1: Study of Imipenem-Nonsusceptible Infections

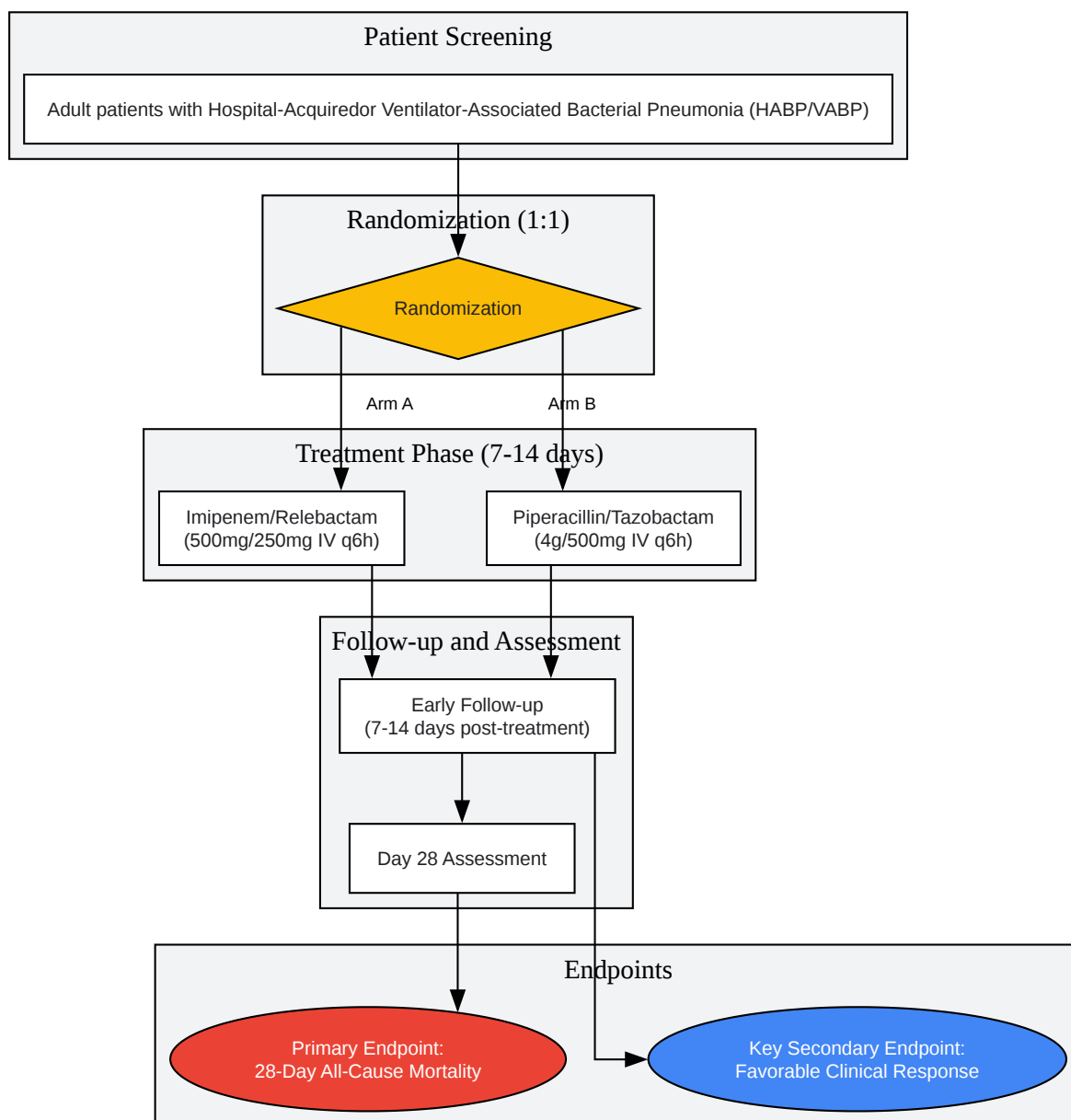
- Study Design: Phase 3, randomized, controlled, double-blind trial.
- Patient Population: Hospitalized patients with HABP/VABP, cIAI, or cUTI caused by imipenem-nonsusceptible but colistin- and imipenem/**relebactam**-susceptible pathogens.
- Randomization: Patients were randomized in a 2:1 ratio.
- Intervention:
 - Imipenem/**relebactam**.
 - Colistin plus imipenem.
- Duration of Treatment: 5 to 21 days.

- Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population.
- Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent nephrotoxicity.

RESTORE-IMI 2: Study in HABP/VABP

- Study Design: Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.
- Patient Population: Adults with HABP or VABP.
- Randomization: Patients were randomized in a 1:1 ratio.
- Intervention:
 - Imipenem/cilastatin/**relebactam** (500 mg/500 mg/250 mg) administered intravenously every 6 hours.
 - Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.
- Duration of Treatment: 7 to 14 days.
- Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT) population.
- Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days after completing therapy) in the MITT population.

Experimental Workflow: RESTORE-IMI 2 Trial



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Caption: Workflow of the RESTORE-IMI 2 Phase III clinical trial.

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References

- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. [PDF] RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections | Semantic Scholar [semanticscholar.org]
- 3. RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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